molecular formula C10H19NO2 B8746096 ethyl N-methylcyclohexylcarbamate

ethyl N-methylcyclohexylcarbamate

Cat. No.: B8746096
M. Wt: 185.26 g/mol
InChI Key: CRNKWGWDUOCHTA-UHFFFAOYSA-N
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Description

Ethyl N-methylcyclohexylcarbamate is a chemical compound belonging to the class of carbamate esters, which are investigated for their ability to act as pseudo-irreversible inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The N-cyclohexyl and N-methyl substitution pattern on the carbamate nitrogen is a critical structural feature that influences the compound's binding affinity, selectivity, and the duration of enzyme inhibition. Researchers utilize this and similar carbamates as tool compounds to study cholinergic transmission, the physiological roles of different cholinesterases, and the kinetics of covalent enzyme inhibition. The carbamate warhead functions by carbamoylating the serine residue in the enzyme's active site, leading to a temporary blockade of its function. Beyond fundamental enzymology, such inhibitors have research relevance in the context of neurodegenerative conditions, and the exploration of carbamate warheads continues to be a significant area in medicinal chemistry. This product is strictly for research purposes in a controlled laboratory setting.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl N-cyclohexyl-N-methylcarbamate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3

InChI Key

CRNKWGWDUOCHTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl N-methylcyclohexylcarbamate and related carbamate/thiocarbamate derivatives:

Compound Key Structural Features Synthesis Highlights Physicochemical/Biological Notes
This compound Cyclohexyl-N-methyl, ethyl carbamate Likely synthesized via carbamate coupling (e.g., PyBOP-mediated activation of carboxyl groups) . Expected moderate lipophilicity due to cyclohexyl group; potential for metal coordination .
Ethyl N-benzylcarbamate Benzyl-NH, ethyl carbamate Prepared via benzylamine reaction with ethyl chloroformate . Higher aromaticity may enhance UV stability; used in polymer and pharmaceutical intermediates .
Ethylcyclohexylethyl thiocarbamate Cyclohexylethyl, thiocarbamate (S instead of O) Thiocarbamate synthesis via reaction of amines with carbon disulfide . Increased resistance to hydrolysis compared to carbamates; applications in vulcanization .
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate Azetidinyl ring, cyclohexyl carbamate Complex multi-step synthesis involving azetidine ring formation and carbamate coupling . Rigid azetidine ring may influence binding affinity in biological systems .

Key Comparative Insights

Structural Flexibility vs. Rigidity: this compound’s cyclohexyl group provides conformational flexibility, which can enhance solubility in non-polar solvents compared to rigid aromatic analogs like ethyl N-benzylcarbamate .

Functional Group Stability :

  • Thiocarbamates (e.g., ethylcyclohexylethyl thiocarbamate ) demonstrate superior hydrolytic stability over carbamates due to sulfur’s lower electronegativity, making them suitable for harsh industrial environments.
  • This compound’s carbamate group balances moderate stability with reactivity, enabling applications in controlled-release formulations .

Synthetic Complexity :

  • Ethyl N-benzylcarbamate synthesis is straightforward (amine + chloroformate), whereas this compound likely requires coupling agents like PyBOP, as seen in analogous cyclohexylcarbamate syntheses (e.g., 45–76% yields in N-(carboxymethyl)cycloheximide derivatives ).

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction of cyclohexylamine derivatives with alkyl carbonates in the presence of Lewis acid catalysts represents a cornerstone of carbamate synthesis. In EP0391473A1, dimethyl carbonate reacts with amines under catalytic conditions to form methyl carbamates. For ethyl N-methylcyclohexylcarbamate, substituting dimethyl carbonate with diethyl carbonate and using N-methylcyclohexylamine as the substrate would follow an analogous pathway. The general mechanism involves:

  • Nucleophilic attack by the amine on the carbonyl carbon of the carbonate.

  • Methanol or ethanol elimination , forming a carbamate intermediate.

  • Catalyst regeneration via Lewis acid-mediated stabilization of transition states.

Optimization of Reaction Conditions

Key parameters from EP0391473A1 include:

  • Catalyst selection : Zinc acetate or stannous chloride (0.1–1 mol%).

  • Temperature : 130–165°C for 4–6 hours.

  • Molar ratios : A 3:1 excess of diethyl carbonate to amine ensures near-quantitative conversion.

Table 1: Comparative Yields in Carbamate Synthesis

AmineCarbonateCatalystYield (%)Reference
CyclohexylamineDimethyl carbonateSnCl₂91.7
Para-isopropyl-anilineDimethyl carbonateZn(OAc)₂98.5
N-MethylethylamineTriphosgeneTriethylamine70.8

For this compound, substituting dimethyl carbonate with diethyl carbonate and N-methylcyclohexylamine could yield ~85–90% based on analogous reactions.

Electrochemical Synthesis from Oxamic Acids

Methodology and Substrate Scope

Electrochemical routes offer a solvent-efficient alternative. As demonstrated in the RSC study, oxamic acids undergo decarboxylative coupling with alcohols under electrolysis to form carbamates. For this compound:

  • Oxamic acid derivative preparation : N-Methylcyclohexyloxamic acid is synthesized from N-methylcyclohexylamine and oxalyl chloride.

  • Electrochemical cell setup : A divided cell with platinum electrodes, using acetonitrile or dichloromethane as solvents.

  • Constant current electrolysis : Applied at 10 mA/cm² for 6–12 hours.

Yield Optimization and Challenges

  • Temperature : Mild heating (40–50°C) improves ionic mobility and reaction efficiency.

  • Substrate ratio : A 2:1 alcohol-to-oxamic acid ratio minimizes side products like ureas.

  • Limitations : Lower yields (70–76%) compared to thermal methods due to competing hydrolysis.

Triphosgene-Mediated Acylation Followed by Alkoxylation

Two-Step Synthesis via Acyl Chloride Intermediates

CN102503858A details the synthesis of N-ethyl-N-methylamino formyl chloride using triphosgene. Adapting this for this compound:

  • Acyl chloride formation :

    • N-Methylcyclohexylamine reacts with triphosgene in toluene at 0–5°C.

    • Triethylamine scavenges HCl, driving the reaction.

  • Ethanolysis :

    • The acyl chloride intermediate reacts with ethanol at room temperature.

    • Yields of 68–72% are achievable, mirroring patent data.

Critical Process Parameters

  • Solvent selection : Toluene minimizes side reactions vs. polar aprotic solvents.

  • Temperature control : Strict maintenance at 0–5°C prevents triphosgene decomposition.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Alkyl carbonate route : Highest yields (≥90%) and scalability but requires high temperatures.

  • Electrochemical synthesis : Eco-friendly but limited by moderate yields and specialized equipment.

  • Triphosgene method : Rapid and solvent-efficient but involves toxic intermediates.

MethodCost EstimateSafety ConcernsScalability
Alkyl carbonateModerateHigh-temperature hazardsIndustrial
ElectrochemicalHighElectrode maintenanceLab-scale
Triphosgene-mediatedLowPhosgene exposure riskPilot-scale

Recent Advances in Carbamate Synthesis

Continuous-Flow Systems

Recent patents highlight continuous-flow reactors for triphosgene reactions, reducing phosgene accumulation risks.

Biocatalytic Routes

Emerging studies use lipases to catalyze carbamate formation at ambient temperatures, though yields remain suboptimal (<60%) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of ethyl N-methylcyclohexylcarbamate while minimizing side reactions?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of cyclohexylamine derivatives with ethyl chloroformate under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during amine activation to prevent decomposition .
  • Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates .
  • Catalyst : Triethylamine (1.2–1.5 equiv.) to neutralize HCl byproducts and drive the reaction forward .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclohexyl CH2_2 at δ 1.2–1.8 ppm, carbamate carbonyl at ~155 ppm) .
  • IR : Carbamate C=O stretch at ~1700–1750 cm1^{-1} distinguishes it from urea or amide analogs .
  • X-ray Crystallography : Resolves conformational isomerism in the cyclohexyl ring (e.g., chair vs. boat configurations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis .
  • Waste Disposal : Neutralize with dilute HCl (<1 M) before incineration to avoid releasing toxic amines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational flipping in the cyclohexyl ring, which may explain discrepancies between experimental and DFT-calculated spectra .
  • Solvent Corrections : Re-run DFT simulations with implicit solvent models (e.g., PCM for dichloromethane) to account for dielectric effects .
  • Cross-Validation : Compare with analogs (e.g., N-ethyl derivatives) to isolate shifts caused by methyl substitution .

Q. What mechanisms underlie the enzyme inhibition activity of this compound in biochemical assays?

  • Methodological Answer :

  • Binding Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive vs. non-competitive inhibition. For example, carbamates often act as transition-state analogs for serine hydrolases .
  • Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., acetylcholinesterase’s catalytic triad) .
  • Mutagenesis : Validate binding hypotheses by testing inhibition against mutant enzymes (e.g., S203A substitutions) .

Q. How can researchers assess the environmental persistence of this compound in soil and water systems?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation at pH 5–9 (25–40°C) via LC-MS to identify breakdown products (e.g., methylcyclohexylamine) .
  • Microbial Degradation : Use OECD 301B Ready Biodegradability Test with activated sludge to quantify half-life under aerobic conditions .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50_{50} for Daphnia magna) using EPI Suite or TEST software .

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